2-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Overview
Description
Compounds with similar structures, such as 2-Amino-4-methoxyphenol, are organic compounds that contain nitrogen and oxygen atoms . They are often used in the synthesis of dyes, pharmaceuticals, and other organic compounds .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of an amine with a suitable electrophile . For example, 2-Amino-4-methoxyphenol can be synthesized via a Schiff bases reduction route .Molecular Structure Analysis
The molecular structure of similar compounds often includes a benzene ring substituted with an amino group and a methoxy group . The exact structure can be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the amino group acting as a nucleophile, reacting with electrophiles . The exact reactions will depend on the other functional groups present in the molecule.Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary widely. For example, 2-Amino-4-methoxyphenol is a solid with a melting point of 135-140 °C .Scientific Research Applications
X-ray Crystallography
2-Amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been studied for its crystal structure through X-ray diffraction techniques. Such studies help in understanding the molecular conformation, crystal packing, and the nature of intermolecular interactions within the compound (Sharma et al., 2015).
Synthesis and Antimicrobial Activities
This compound is utilized in the synthesis of S-nucleoside analogues and C-nucleoside analogues, with investigations into their antibacterial and antifungal activities. The studies provide insights into the potential therapeutic applications of these compounds, particularly in addressing microbial infections (Ghoneim et al., 2014).
Antimicrobial Activity
The compound has been studied for its antimicrobial properties. Synthesis of derivatives and their subsequent testing against various pathogenic strains revealed potential antibacterial effects, which could be significant in developing new antimicrobial agents (Moshafi et al., 2016).
Catalytic Applications
Research has also explored the use of this compound in catalytic processes. For instance, CoFe2O4 nanoparticles were used to catalyze the synthesis of derivatives of this compound, highlighting its role in facilitating chemical reactions in a sustainable and efficient manner (Rajput & Kaur, 2013).
Synthesis Techniques
Various studies focus on the synthesis techniques of this compound and its derivatives. Methods like microwave irradiation, organocatalysis, and multicomponent reactions have been investigated to optimize the synthesis process, which is crucial for its practical applications in pharmaceuticals and material science (Tu et al., 2002).
PET Imaging Agents
This compound has also been considered in the synthesis of carbon-11-labeled agents for Positron Emission Tomography (PET) imaging. Such applications are pivotal in medical diagnostics, particularly in cancer imaging and apoptosis (Gao et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on similar compounds could include further exploration of their synthesis, properties, and potential applications. This could involve the development of new synthetic routes, the investigation of new reactions, and the exploration of new uses in areas such as medicine and materials science .
Properties
IUPAC Name |
2-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-19(2)8-14(22)17-15(9-19)24-18(21)13(10-20)16(17)11-4-6-12(23-3)7-5-11/h4-7,16H,8-9,21H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPFBLDVLKFCLND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)OC)C(=O)C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The crystal structure analysis of 2-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, reveals several key structural features. Firstly, the molecules form inversion dimers characterized by an R 2 2(12) motif through pairs of N—H⋯N hydrogen bonds []. These dimers are further organized into chains along the a-axis by N—H⋯O hydrogen bonds. Additionally, C—H⋯N and C—H⋯π interactions contribute to the overall packing of the molecules within the crystal structure. The cyclohexene ring adopts a near-envelope conformation, as indicated by the puckering parameters [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.